molecular formula C11H14BrNO2 B12581395 N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine CAS No. 646039-13-6

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine

Cat. No.: B12581395
CAS No.: 646039-13-6
M. Wt: 272.14 g/mol
InChI Key: AAXDKABVRUTGGS-UHFFFAOYSA-N
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Description

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine is an organic compound with the molecular formula C11H14BrNO2 This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-bromo-benzamide: Similar structure but with a benzamide group instead of a hydroxylamine group.

    4-Bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring instead of a butan-2-ylidene group.

    N-(4-{4-[(3-bromophenyl)methoxy]phenyl}butan-2-ylidene)hydroxylamine: Similar structure with slight variations in the substituents.

Uniqueness

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.

Properties

CAS No.

646039-13-6

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H14BrNO2/c1-8(13-14)3-4-9-5-6-11(15-2)10(12)7-9/h5-7,14H,3-4H2,1-2H3

InChI Key

AAXDKABVRUTGGS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CCC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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